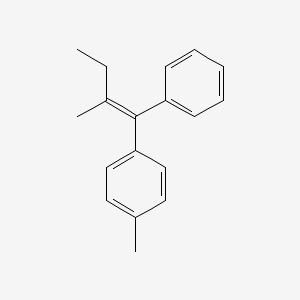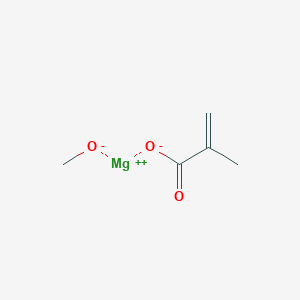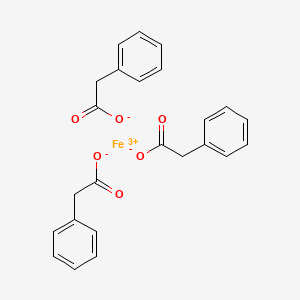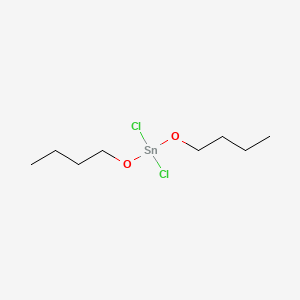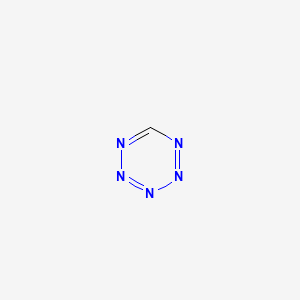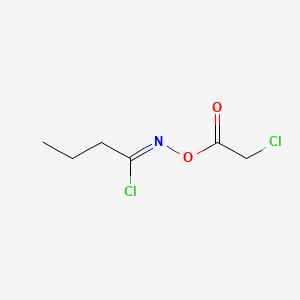
Butanimidoyl chloride, N-((chloroacetyl)oxy)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanimidoyl chloride, N-((chloroacetyl)oxy) is a chemical compound with the molecular formula C6H9Cl2NO2. It contains a total of 20 atoms: 9 hydrogen atoms, 6 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 2 chlorine atoms . This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
The synthesis of Butanimidoyl chloride, N-((chloroacetyl)oxy) typically involves the reaction of butanimidoyl chloride with chloroacetyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be performed in a phosphate buffer, which helps in maintaining the reaction conditions . Industrial production methods often involve the use of acid chlorides and anhydrides for the acetylation of amines .
Análisis De Reacciones Químicas
Butanimidoyl chloride, N-((chloroacetyl)oxy) undergoes various chemical reactions, including:
Substitution Reactions: It can react with amines to form amides.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as amines and alcohols.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include chloroacetyl chloride, amines, and bases like pyridine. The major products formed from these reactions are amides and heterocyclic compounds .
Aplicaciones Científicas De Investigación
Butanimidoyl chloride, N-((chloroacetyl)oxy) has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Butanimidoyl chloride, N-((chloroacetyl)oxy) involves its high reactivity towards nucleophiles. The chloroacetyl group is highly electrophilic, making it susceptible to nucleophilic attack by amines and alcohols. This leads to the formation of amides and esters, respectively . The compound can also undergo intramolecular reactions to form cyclic structures .
Comparación Con Compuestos Similares
Butanimidoyl chloride, N-((chloroacetyl)oxy) can be compared with other similar compounds, such as:
Chloroacetyl chloride: This compound is similar in reactivity but is less explored compared to Butanimidoyl chloride, N-((chloroacetyl)oxy).
The uniqueness of Butanimidoyl chloride, N-((chloroacetyl)oxy) lies in its ability to form stable amides and its potential for further functional modifications .
Propiedades
Número CAS |
126794-90-9 |
|---|---|
Fórmula molecular |
C6H9Cl2NO2 |
Peso molecular |
198.04 g/mol |
Nombre IUPAC |
[(Z)-1-chlorobutylideneamino] 2-chloroacetate |
InChI |
InChI=1S/C6H9Cl2NO2/c1-2-3-5(8)9-11-6(10)4-7/h2-4H2,1H3/b9-5- |
Clave InChI |
YXRXMJJXJDKNBL-UITAMQMPSA-N |
SMILES isomérico |
CCC/C(=N/OC(=O)CCl)/Cl |
SMILES canónico |
CCCC(=NOC(=O)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


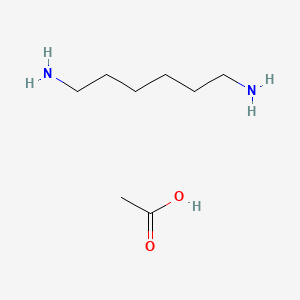
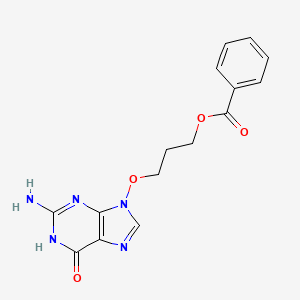
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)

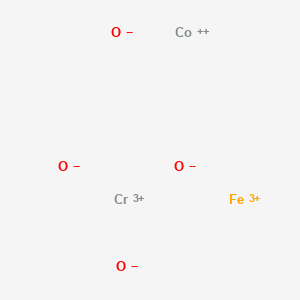
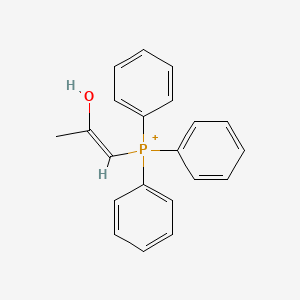
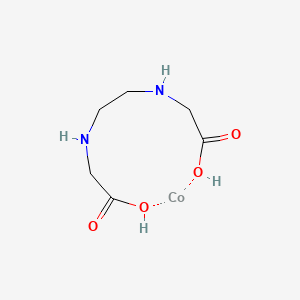
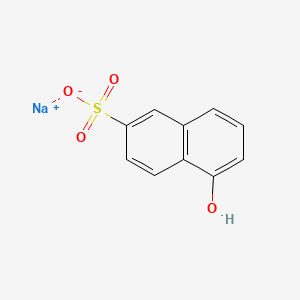
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
